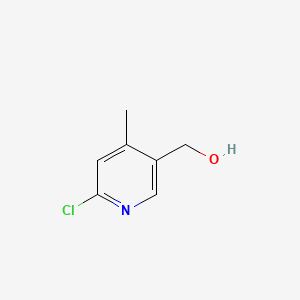

(6-Chloro-4-methylpyridin-3-yl)methanol

Description

(6-Chloro-4-methylpyridin-3-yl)methanol (CAS: 1263060-05-4) is a pyridine derivative characterized by a chlorinated aromatic ring with a methyl substituent at the 4-position and a hydroxymethyl group at the 3-position. Its molecular formula is C₇H₈ClNO, with a molecular weight of 157.6 g/mol. The compound is primarily utilized in industrial and scientific research contexts, though specific applications remain undisclosed in available literature .

Properties

IUPAC Name |

(6-chloro-4-methylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-2-7(8)9-3-6(5)4-10/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNNXCSAVNLBGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263060-05-4 | |

| Record name | (6-CHLORO-4-METHYLPYRIDIN-3-YL)METHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-4-methylpyridin-3-yl)methanol can be achieved through various synthetic routes. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by a nucleophilic substitution reaction with formaldehyde or paraformaldehyde under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and subsequent hydroxymethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-4-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Amines, thiols, alkoxides, often under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of methyl-substituted derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(6-Chloro-4-methylpyridin-3-yl)methanol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of (6-Chloro-4-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The chloro and hydroxymethyl groups play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key structural analogs differ in substituents at the 4- and 6-positions of the pyridine ring, influencing physicochemical properties and reactivity.

Table 1: Structural and Molecular Comparison

Physicochemical Properties

- Electron-Donating vs. In contrast, the trifluoromethyl group (-CF₃) in [6-chloro-4-(trifluoromethyl)pyridin-2-yl]methanol is strongly electron-withdrawing, increasing electrophilicity at the 2- and 6-positions . The methoxy group (-OCH₃) in (6-chloro-4-methoxypyridin-3-yl)methanol offers both electron-donating resonance and polarizability, affecting solubility in polar solvents .

- Halogen Effects: Bromine substitution (as in (6-bromo-4-chloropyridin-3-yl)methanol) increases molecular weight (222.5 g/mol vs. 157.6 g/mol) and may enhance reactivity in nucleophilic aromatic substitution due to its larger atomic radius compared to chlorine .

Biological Activity

(6-Chloro-4-methylpyridin-3-yl)methanol is a chemical compound classified as a pyridine derivative, notable for its unique structural features that include a chloro substituent and a hydroxymethyl group. These characteristics suggest potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₉ClN₂O. It features a pyridine ring with a chlorine atom at the 6-position and a methyl group at the 4-position, along with a hydroxymethyl group at the 3-position. This specific substitution pattern is critical for its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and several fungal pathogens. The compound's mechanism of action appears to involve inhibition of key enzymes or disruption of cellular processes essential for microbial survival.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it may inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves modulation of signaling pathways related to cell growth and apoptosis.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of several pyridine derivatives, including this compound. The results indicated that this compound exhibited superior activity against both bacterial and fungal strains compared to other derivatives, highlighting its potential as a lead compound for drug development.

- Investigation into Anticancer Mechanisms : Another research effort focused on understanding the anticancer mechanisms of this compound in breast cancer cells. The study found that treatment with the compound led to increased apoptosis and reduced cell viability, suggesting it may act through the induction of programmed cell death pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The chloro and hydroxymethyl groups are believed to play crucial roles in enhancing its binding affinity to enzymes or receptors involved in microbial resistance or cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.